

What is the isotopic purity of Vitamin E-¹³C₂,d₆?

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Compound of Interest

Compound Name: Vitamin E-¹³C₂,d₆

Cat. No.: B12414318

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An In-Depth Technical Guide to the Isotopic Purity of Vitamin E-¹³C₂,d₆

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a precise understanding of isotopic purity is paramount for data integrity and experimental reproducibility. This guide provides a detailed overview of the isotopic purity of Vitamin E-¹³C₂,d₆, a commonly used internal standard in mass spectrometry-based bioanalysis.

Data Presentation: Isotopic and Chemical Purity

The isotopic purity of Vitamin E-¹³C₂,d₆, specifically α -tocopherol labeled with two ¹³C atoms and six deuterium atoms, is a critical parameter for its use in quantitative studies. The data presented below is sourced from commercially available standards.

Parameter	Specification	Supplier	Product Code
¹³ C ₂ Enrichment	99%	Cambridge Isotope Laboratories, Inc.	CDLM-11053-1.2[1]
d ₆ Enrichment	98%	Cambridge Isotope Laboratories, Inc.	CDLM-11053-1.2[1]
Chemical Purity	98%	Cambridge Isotope Laboratories, Inc.	CDLM-11053-1.2[1]

Note: Isotopic enrichment refers to the percentage of the labeled molecules that contain the specified stable isotopes.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for mixed-isotope labeled compounds like Vitamin E- $^{13}\text{C}_2,\text{d}_6$ requires sophisticated analytical techniques capable of differentiating between various isotopologues. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful technique for assessing the isotopic purity of stable isotope-labeled organic compounds.^{[2][3]} It offers high sensitivity and accuracy, requiring minimal sample consumption.^{[3][4]}

Methodology:

- **Sample Preparation:** The Vitamin E- $^{13}\text{C}_2,\text{d}_6$ standard is diluted to an appropriate concentration in a suitable solvent, such as methanol or acetonitrile.
- **Infusion and Ionization:** The sample is directly infused into the ESI source of the HRMS instrument. The Vitamin E molecules are ionized, typically forming protonated molecules $[\text{M}+\text{H}]^+$.
- **Mass Analysis:** The instrument is operated in high-resolution mode to acquire the mass spectrum. This high resolution is crucial to separate the isotopic peaks of the different isotopologues of Vitamin E, which have very small mass differences.
- **Data Analysis:**
 - The acquired spectrum will show a cluster of peaks corresponding to the different isotopic compositions of the Vitamin E molecules.
 - The intensity of the peak for the fully labeled Vitamin E- $^{13}\text{C}_2,\text{d}_6$ is measured.

- The intensities of peaks corresponding to molecules with fewer labels (e.g., $^{13}\text{C}_1, \text{d}_6$; $^{13}\text{C}_2, \text{d}_5$) and the unlabeled compound are also measured.
- A correction for the natural abundance of isotopes (e.g., ^{13}C , ^2H , ^{17}O , ^{18}O) in the molecule is applied to the peak intensities.
- The isotopic purity is calculated based on the relative intensities of the corrected isotopolog peaks.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ^{13}C -NMR and ^2H -NMR (Deuterium NMR), provides detailed information about the location and extent of isotopic labeling.

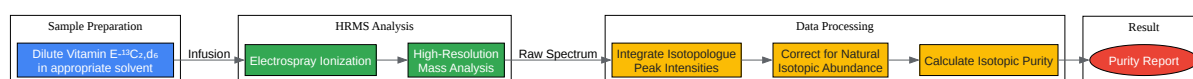
Methodology:

- Sample Preparation: A concentrated solution of the Vitamin E- $^{13}\text{C}_2, \text{d}_6$ standard is prepared in a suitable deuterated solvent (e.g., chloroform- d , methanol- d_4).
- ^{13}C -NMR Analysis:
 - A proton-decoupled ^{13}C -NMR spectrum is acquired.
 - The signals corresponding to the ^{13}C -labeled carbon atoms will be significantly enhanced in intensity compared to the signals from the carbons at natural abundance.
 - The isotopic enrichment of ^{13}C can be determined by comparing the integral of the enriched carbon signals to those of non-enriched carbons in the molecule or to an internal standard of known concentration.
- ^2H -NMR Analysis:
 - A ^2H -NMR spectrum is acquired.
 - This spectrum will show signals only from the deuterium atoms.
 - The positions of the signals confirm the locations of the deuterium labels.

- The overall deuterium enrichment can be quantified by comparing the total integral of the deuterium signals to that of a known internal standard.

Visualizations

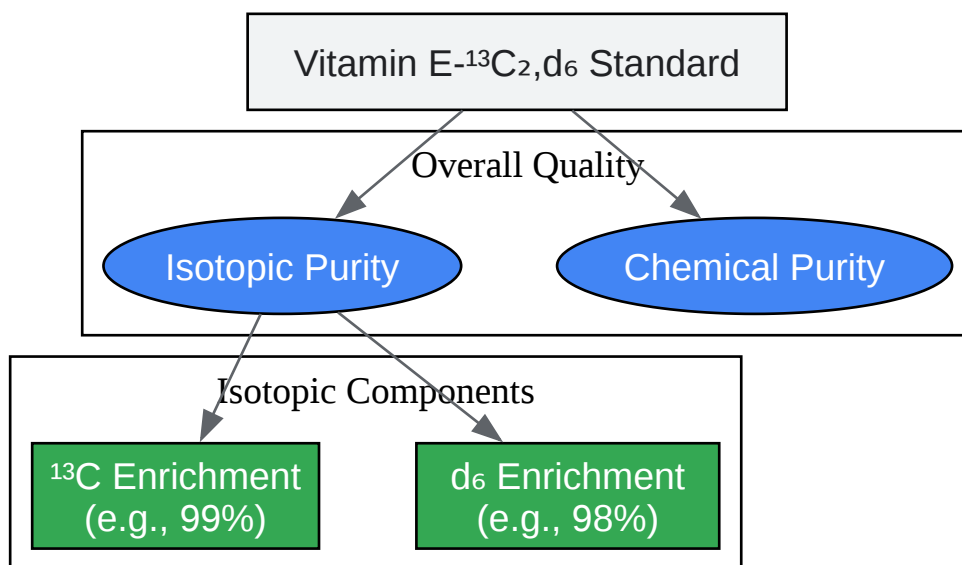
Experimental Workflow for HRMS-based Isotopic Purity Determination



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Caption: Workflow for determining isotopic purity using HRMS.

Logical Relationship of Purity Parameters



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Caption: Relationship between chemical and isotopic purity.

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References

- 1. Vitamin E (±-tocopherol) (dimethyl- C_{13}D_6 , 99%; dimethyl- $\text{C}_{13}\text{H}_5\text{D}_8$, 98%) 100 $\mu\text{g/mL}$ in methanol - Cambridge Isotope Laboratories, CDLM-11053-1.2 [isotope.com]
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